Molecular Weight and Lipophilicity Differentiation Versus the N1-Unsubstituted Analog
The target compound possesses a molecular weight of 359.4 g/mol, which is 104.12 Da (40.8%) greater than the N1-unsubstituted analog N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide (MW 255.28 g/mol) . This increase is attributable to the 1-phenylethyl substituent, which adds significant lipophilic surface area. In medicinal chemistry, this magnitude of molecular weight increase typically corresponds to a substantial increase in logP (estimated +2 to +3 log units), directly impacting membrane permeability, plasma protein binding, and the ability to engage deeper hydrophobic pockets in target proteins [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 359.4 g/mol |
| Comparator Or Baseline | N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide (CAS 307524-32-9); 255.28 g/mol |
| Quantified Difference | 104.12 Da increase (+40.8%) |
| Conditions | Calculated from molecular formulas; comparator data from Chemenu product listing. |
Why This Matters
A 40% larger molecular weight and corresponding lipophilicity shift profoundly alter the ADME profile and target engagement landscape, making the target compound a distinct chemical entity rather than a simple analog substitute.
- [1] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. DOI: 10.1021/tx200211v. View Source
